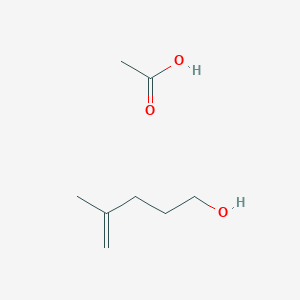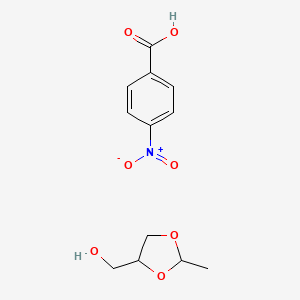![molecular formula C14H12N2O6 B14610894 Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- CAS No. 57693-39-7](/img/structure/B14610894.png)
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of nitro groups (-NO2) and a methyl group (-CH3) further modifies its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound using nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective nitration at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- involves its interaction with biological molecules. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitrophenol: Similar structure but lacks the additional nitro group and hydroxyl group at different positions.
Phenol, 2-methyl-: Contains a methyl group but lacks nitro groups.
Phenol, 2-ethoxy-5-(1-propenyl)-: Contains an ethoxy group and a propenyl group instead of nitro groups.
Uniqueness
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of hydroxyl, nitro, and methyl groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
57693-39-7 |
|---|---|
Molekularformel |
C14H12N2O6 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-12(16(21)22)7-10(14(8)18)5-9-6-11(15(19)20)2-3-13(9)17/h2-4,6-7,17-18H,5H2,1H3 |
InChI-Schlüssel |
SMZGOSDMEQREHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)






![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
